molecular formula C18H20N2O7S B430570 Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate CAS No. 351163-72-9

Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate

Cat. No. B430570
CAS RN: 351163-72-9
M. Wt: 408.4g/mol
InChI Key: LWSCKPLKVDNUCG-UHFFFAOYSA-N
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Description

“Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate” is a chemical compound with the molecular formula C18H20N2O7S and a molecular weight of 408.43 . It is available for purchase for pharmaceutical testing .

Scientific Research Applications

Chemical Synthesis and Characterization

Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate has been explored for its reactivity under basic conditions, leading to the exclusive formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This reaction demonstrates the compound's utility in generating heterocyclic compounds with potential pharmacological applications (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Antimicrobial Activity

A series of derivatives carrying the sulfonamide moiety, including structures similar to the queried compound, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies have shown that certain derivatives display potent antimicrobial activity, suggesting the potential of the parent compound for further exploration as a lead structure in the development of new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Radiotracer Development for PET Imaging

The compound's structural analogs have been synthesized as carbon-11-labeled CK1 inhibitors for potential use as PET radiotracers in Alzheimer's disease research. This indicates the broader utility of the compound's framework in the development of diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2018).

Process Optimization for Industrial Production

Methyl 2-methoxy-5-aminosulfonyl benzoate, a structurally related compound, has been synthesized with optimized reaction conditions to improve yield and efficiency. This research underscores the industrial relevance of similar compounds in pharmaceutical manufacturing processes (Xu, Guo, Li, & Liu, 2018).

Photophysical Studies

The compound and its analogs have been investigated for their photophysical behavior when complexed with cyclodextrins. These studies reveal significant insights into the hydrophobic and hydrophilic interactions that influence the photochemistry of encapsulated drugs and organic molecules, highlighting the compound's potential for applications in photochemical drug delivery systems (Tormo, Organero, & Douhal, 2005).

properties

IUPAC Name

methyl 4,5-dimethoxy-2-[(4-methylphenyl)sulfonylcarbamoylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O7S/c1-11-5-7-12(8-6-11)28(23,24)20-18(22)19-14-10-16(26-3)15(25-2)9-13(14)17(21)27-4/h5-10H,1-4H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSCKPLKVDNUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate

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